bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium
Description
The compound bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium is an ionic liquid (IL) consisting of a dicationic imidazolium-based cation paired with the bis(trifluoromethylsulfonyl)azanide (TFSI⁻) anion. The cation features two ethenyl-substituted imidazolium rings connected via a butyl chain, distinguishing it from conventional mono-cationic ILs like 1-ethyl-3-methylimidazolium TFSI ([EMIM][TFSI]) or 1-butyl-3-methylimidazolium TFSI ([BMIM][TFSI]) . TFSI⁻ is a widely studied anion known for its low viscosity, high thermal stability, and hydrophobicity, making it suitable for applications in energy storage, catalysis, and flexible electronics .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.C2F6NO4S2/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,9-14H,1-2,5-8H2;/q+2;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBGPHDWVWGDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N5O4S2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Cation Formation
The cationic component, 1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium, is synthesized via sequential alkylation of N-vinylimidazole. The process begins with the reaction of N-vinylimidazole with 1,4-dibromobutane under solvent-free reflux conditions. This step generates a diimidazolium dibromide intermediate, where two imidazolium rings are linked by a butyl chain . The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 85–90% .
A critical challenge lies in controlling the stoichiometry to avoid over-alkylation. Excess 1,4-dibromobutane leads to polymeric byproducts, necessitating precise molar ratios (1:1.05 N-vinylimidazole to dibromobutane). The vinyl groups on the imidazolium rings remain intact during alkylation, preserving the compound’s reactivity for subsequent modifications .
Anion Exchange Methodology
The bis(trifluoromethylsulfonyl)azanide (TFSI) anion is introduced via metathesis with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI). The diimidazolium dibromide intermediate is dissolved in a polar aprotic solvent (e.g., acetonitrile) and treated with a stoichiometric excess of LiTFSI (2.2 equivalents per bromide ion) . The reaction is conducted at 25–40°C for 6–12 hours, during which the bromide ions are replaced by TFSI anions.
Key parameters influencing anion exchange efficiency:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| LiTFSI Equivalents | 2.1–2.3 per Br⁻ | Maximizes anion substitution |
| Solvent Polarity | ε = 37.5 (Acetonitrile) | Enhances ion mobility |
| Reaction Temperature | 30–35°C | Balances kinetics and side reactions |
Post-reaction, the product is precipitated by adding diethyl ether, yielding a hygroscopic solid. Residual lithium bromide is removed via repeated washings with cold ethanol .
Synthesis of Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI)
The LiTFSI required for anion exchange is synthesized via a one-pot reaction between trifluoromethane, alkyl lithium, and lithium bis(fluorosulfonyl)imide. In a representative protocol :
-
Trifluoromethyl Lithium Synthesis :
-
Coupling with Lithium Bis(fluorosulfonyl)imide :
Purification and Characterization
Final purification of bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium involves:
-
Recrystallization : Dissolving the crude product in minimal dichloromethane and layering with hexane induces crystallization.
-
Vacuum Drying : 48 hours at 60°C under 0.1 mbar to remove residual solvents .
Characterization data:
| Property | Value | Method |
|---|---|---|
| Purity | >99.5% | HPLC |
| Moisture Content | <50 ppm | Karl Fischer |
| Melting Point | 234–236°C | DSC |
Industrial Scalability and Cost Considerations
The patent-derived LiTFSI synthesis route offers advantages for large-scale production :
-
Low Energy Consumption : Reactions proceed at moderate temperatures (−70°C to 0°C).
-
Byproduct Utilization : Lithium fluoride and alkanes are recoverable, reducing waste.
-
Solvent Recycling : Diethyl ether and acetonitrile are distilled and reused.
In contrast, the cation synthesis requires stringent moisture control but avoids costly catalysts. Estimated production costs for the final compound are $120–150/kg at industrial scales .
Chemical Reactions Analysis
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: This compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Table 1: Comparative Properties of TFSI⁻-Based Ionic Liquids
Performance Insights
- Mono-cationic ILs with longer alkyl chains (e.g., [HMIM][TFSI]) exhibit even higher stability .
- Ionic Conductivity : The dicationic structure likely reduces conductivity (1.2 mS/cm) compared to [EMIM][TFSI] (8.4 mS/cm) because of increased ionic pairing and viscosity .
- Viscosity: Higher viscosity (~200 cP) than mono-cationic ILs (34–52 cP) may limit its use in low-temperature applications but could benefit solid-state electrolytes .
- Applications : While [BMIM][TFSI] and [EMIM][TFSI] dominate in batteries and catalysis, the target compound’s unique structure suits niche roles in polymer electrolytes or specialized separations .
Biological Activity
The compound bis(trifluoromethylsulfonyl)azanide; 1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium , also known as 3,3'-(butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide , is a complex ionic liquid with significant biological activity. This article explores its mechanisms, applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | bis(trifluoromethylsulfonyl)azanide; 1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium |
| CAS Number | 1312310-16-9 |
| Molecular Weight | 804.6 g/mol |
| Molecular Formula | C18H20F12N6O8S4 |
| Physical Form | Crystalline Powder |
The compound exhibits excellent thermal stability and high ionic conductivity, which are critical for its biological applications.
The biological activity of this compound is primarily attributed to its structural features, particularly the imidazolium ring and the trifluoromethanesulfonyl groups. These components allow for:
- Hydrogen Bonding : The imidazolium moiety can form hydrogen bonds with various biological macromolecules, influencing their structure and function.
- Ionic Interactions : The presence of trifluoromethylsulfonyl groups enhances the compound's reactivity, facilitating interactions with cellular targets.
Interaction with Biological Systems
Research indicates that compounds with imidazolium structures can affect cellular processes such as signaling pathways and enzyme activities. The specific interactions of this compound with proteins and nucleic acids are areas of ongoing research.
Case Studies
- Antimicrobial Activity : Studies have shown that ionic liquids containing imidazolium can exhibit antimicrobial properties. For instance, a study demonstrated that similar compounds significantly inhibited bacterial growth, suggesting potential use in antimicrobial formulations .
- Drug Delivery Systems : The unique properties of bis(trifluoromethylsulfonyl)azanide make it suitable for use in drug delivery systems. Its ability to solubilize poorly soluble drugs enhances bioavailability, making it a candidate for transdermal applications .
- Cell Viability Assays : In vitro studies evaluating the cytotoxicity of this compound on various cell lines have shown that it can induce apoptosis at higher concentrations while remaining non-toxic at lower doses .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | Similar imidazolium structure | Effective in CO2 separations |
| 3,3'-(butane-1,4-diyl)bis(1-vinyl-3-imidazolium) bis(trifluoromethanesulfonyl)imide | Enhanced stability and conductivity | Antimicrobial properties |
This comparison highlights the unique advantages of bis(trifluoromethylsulfonyl)azanide in terms of stability and potential applications in biomedicine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
